REACTION_CXSMILES
|
I([O-])(=O)(=O)=O.[Na+].C([O-])(=O)C.[NH4+].[Cl:12][C:13]1[CH:14]=[C:15]([CH2:28][C:29]([O:31][CH3:32])=[O:30])[CH:16]=[CH:17][C:18]=1[B:19]1[O:23]C(C)(C)C(C)(C)[O:20]1>CC(C)=O.O>[Cl:12][C:13]1[CH:14]=[C:15]([CH2:28][C:29]([O:31][CH3:32])=[O:30])[CH:16]=[CH:17][C:18]=1[B:19]([OH:20])[OH:23] |f:0.1,2.3|
|
Name
|
|
Quantity
|
1.967 g
|
Type
|
reactant
|
Smiles
|
I(=O)(=O)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.709 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
0.952 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1B1OC(C(O1)(C)C)(C)C)CC(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1B1OC(C(O1)(C)C)(C)C)CC(=O)OC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred at ambient temperature for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×250 mL)
|
Type
|
WASH
|
Details
|
The organic extracts were combined washed with saturated brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)CC(=O)OC)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.656 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 93.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |